molecular formula C12H19N7O B11053842 6-(5-methyl-1,2,4-oxadiazol-3-yl)-N,N-dipropyl-1,3,5-triazine-2,4-diamine

6-(5-methyl-1,2,4-oxadiazol-3-yl)-N,N-dipropyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11053842
M. Wt: 277.33 g/mol
InChI Key: KAQFNOKBTJNCRM-UHFFFAOYSA-N
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Description

N-[4-AMINO-6-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-1,3,5-TRIAZIN-2-YL]-N,N-DIPROPYLAMINE is a complex organic compound that features a triazine ring substituted with an oxadiazole moiety and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-AMINO-6-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-1,3,5-TRIAZIN-2-YL]-N,N-DIPROPYLAMINE typically involves multiple steps. One common method involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) to form the oxadiazole ring . This intermediate is then reacted with appropriate reagents to introduce the triazine and dipropylamine groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[4-AMINO-6-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-1,3,5-TRIAZIN-2-YL]-N,N-DIPROPYLAMINE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can introduce various functional groups onto the triazine ring.

Scientific Research Applications

N-[4-AMINO-6-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-1,3,5-TRIAZIN-2-YL]-N,N-DIPROPYLAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-AMINO-6-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-1,3,5-TRIAZIN-2-YL]-N,N-DIPROPYLAMINE involves its interaction with specific molecular targets. The oxadiazole and triazine rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-AMINO-6-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-1,3,5-TRIAZIN-2-YL]-N,N-DIPROPYLAMINE is unique due to the combination of the triazine and oxadiazole rings, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H19N7O

Molecular Weight

277.33 g/mol

IUPAC Name

6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-N,2-N-dipropyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C12H19N7O/c1-4-6-19(7-5-2)12-16-9(15-11(13)17-12)10-14-8(3)20-18-10/h4-7H2,1-3H3,(H2,13,15,16,17)

InChI Key

KAQFNOKBTJNCRM-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC(=NC(=N1)N)C2=NOC(=N2)C

Origin of Product

United States

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